molecular formula C23H25ClN4O2S B2615284 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1031951-62-8

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2615284
CAS No.: 1031951-62-8
M. Wt: 456.99
InChI Key: QRPLBWWNDYADCL-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties : A study detailed the synthesis of new tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, which could include similar compounds (Abdalha et al., 2011).

  • Pharmacological Activity : Research focusing on benzothiazole, pyrimidine, and piperazine nucleuses, including derivatives similar to your compound of interest, revealed potential anticancer and anti-inflammatory activities. One derivative showed a selective influence on cancer cell lines and others exhibited excellent anti-inflammatory activity (Ghule et al., 2013).

  • Antimicrobial Applications : Some studies investigated the synthesis of new compounds with potential antimicrobial properties. The research included exploring the structural and functional properties of these compounds (El-Agrody et al., 2001).

  • Anticancer Properties : Another study synthesized new derivatives of a similar compound and evaluated their antiproliferative activity against human cancer cell lines. Certain compounds showed potential as anticancer agents, suggesting a direction for further research (Mallesha et al., 2012).

  • Anticonvulsant Properties : The crystal structures of some anticonvulsant compounds, including derivatives similar to your compound of interest, were analyzed. These studies provide insights into the structural and electronic properties of these drugs, which can be critical for understanding their mechanism of action (Georges et al., 1989).

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(29)9-8-19-25-22(30)21-17-6-1-2-7-18(17)31-23(21)26-19/h3-5,14H,1-2,6-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPLBWWNDYADCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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